(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-10-14(18-21-12)16(20)19-8-5-13(6-9-19)11-22-15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLJLFWJRRSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the pyridine moiety: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Final coupling: The final step would involve coupling the isoxazole and pyridine-piperidine intermediates through a suitable linker, such as a methanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridine moiety.
Reduction: Reduction reactions could occur at the carbonyl group in the methanone linker.
Substitution: Nucleophilic or electrophilic substitution reactions could take place at various positions on the isoxazole, pyridine, or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds containing isoxazole and piperidine moieties exhibit significant anticancer activity. For instance, derivatives similar to (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone have been studied for their ability to inhibit specific kinases associated with tumor growth. A notable study demonstrated the efficacy of piperidine derivatives in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs) .
1.2 Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have shown effectiveness against various bacterial strains, making them candidates for further investigation in treating infections .
1.3 Neuroprotective Effects
There is emerging evidence that certain isoxazole derivatives can provide neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress . This application is particularly relevant in the context of neurodegenerative diseases.
Pharmacological Applications
2.1 Enzyme Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in metabolic pathways. For example, studies have shown that certain piperidine derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
2.2 Antifilarial Activity
Recent research has highlighted the potential of pyridine-containing compounds as macrofilaricides for treating human filarial infections. The structural similarities with the compound of interest suggest that it may also possess similar activity against filarial parasites .
Material Science Applications
3.1 Corrosion Inhibition
The compound's unique chemical structure may lend itself to applications in corrosion inhibition. Studies have reported that isoxazole derivatives can effectively inhibit corrosion in various metal substrates when exposed to aggressive environments .
3.2 Polymer Chemistry
In polymer science, compounds with isoxazole and piperidine units are being explored as additives to enhance the mechanical properties and thermal stability of polymers. Their incorporation into polymer matrices could lead to materials with improved performance characteristics.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study investigated a series of piperidine-based compounds for their efficacy against GISTs, focusing on their ability to inhibit c-KIT kinase activity. The results indicated that modifications at the isoxazole position enhanced potency and selectivity against cancer cells.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective potential of isoxazole derivatives in models of oxidative stress-induced neuronal damage, revealing promising results that warrant further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and pyridine moieties are known to interact with various biological targets, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Structural Analog 1: (4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)(4-Methylpiperazin-1-yl)Methanone (w3)
Source : RSC Medicinal Chemistry ESI ()
Structural Features :
- Methanone bridge: Connects a 4-methylpiperazine to a chlorinated pyrimidine-triazole-phenyl system.
- Complex substituents : A triazole-linked pyrimidine enhances target binding specificity, likely for kinase inhibition.
Comparison :
- Nitrogen content : Both compounds utilize nitrogen-rich heterocycles, but w3’s triazole-pyrimidine system may confer stronger ATP-competitive inhibition compared to the simpler isoxazole in the original compound.
Structural Analog 2: (5-(4-Ethoxyphenyl)-1H-Pyrazol-3-yl)(Piperidin-1-yl)Methanone
Source : Hairui Chem ()
Structural Features :
- Pyrazole core : A five-membered ring with two adjacent nitrogen atoms, offering distinct hydrogen-bonding patterns compared to isoxazole.
Comparison :
- Heterocycle differences : Pyrazole’s dual nitrogen atoms may engage in stronger dipole interactions than isoxazole’s oxygen-nitrogen system.
- Substituent effects : The ethoxyphenyl group increases hydrophobicity, which could reduce aqueous solubility relative to the original compound’s pyridinylthio-methyl group.
Tabulated Comparison of Key Properties
Research Findings and Mechanistic Insights
- Role of sulfur : The pyridinylthio-methyl group in the original compound may enhance oxidative stability compared to w3’s chlorine substituent, which is prone to metabolic dehalogenation .
- Isoxazole vs. Pyrazole : Isoxazole’s oxygen atom may confer better metabolic resistance than pyrazole’s nitrogen-rich system, as observed in COX-2 inhibitors .
- Piperidine vs.
Biological Activity
The compound (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- 5-Methylisoxazole : A heterocyclic compound known for its role in various biological processes.
- Piperidine : A saturated six-membered ring containing nitrogen, often found in pharmaceuticals.
- Pyridine-thioether : This moiety is known for enhancing the lipophilicity and bioavailability of compounds.
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies, particularly focusing on its interaction with specific biological targets.
- Inhibition of Phosphodiesterase (PDE) Enzymes :
-
Anticancer Activity :
- Research indicates that derivatives of isoxazole compounds exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways . Specific studies on similar compounds have demonstrated IC50 values in the nanomolar range, suggesting potent activity against various cancer cell lines.
- Neuroprotective Effects :
Study 1: PDE4 Inhibition
A study evaluated the effects of a related compound on PDE4 activity, demonstrating an IC50 value of 140 nM in enzyme assays. This suggests that similar structural analogs could exhibit comparable potency .
Study 2: Anticancer Efficacy
In vitro studies on isoxazole derivatives have shown significant inhibition of cell proliferation in breast and lung cancer models. For instance, one derivative exhibited an EC50 of 120 nM, indicating strong anticancer potential .
Study 3: Neuroprotective Mechanisms
Research has highlighted the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal death. In animal models, these compounds improved cognitive function and reduced markers of inflammation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
